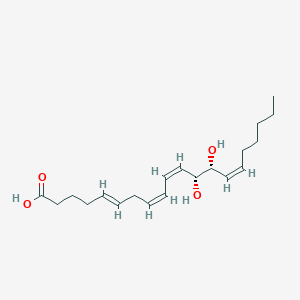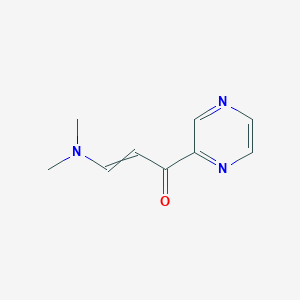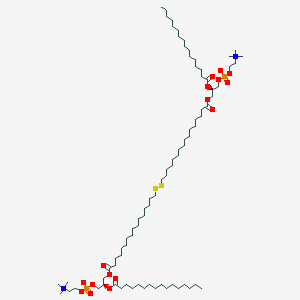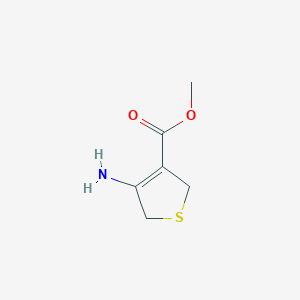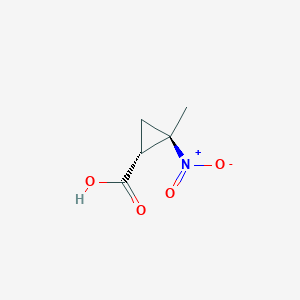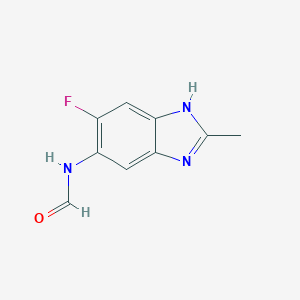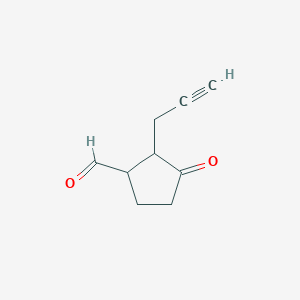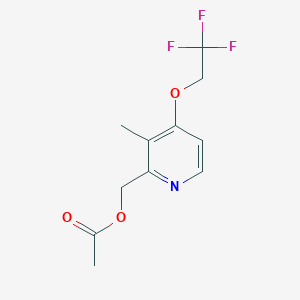
2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
説明
Synthesis Analysis
The synthesis of similar pyridine derivatives often involves complex reactions and methodologies. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, involves a series of steps starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Molecular Structure Analysis
Molecular and crystal structure analyses of pyridine derivatives provide insights into the conformation, packing, and hydrogen bonding within crystals. For example, studies on hydroxy derivatives of hydropyridine, which serve as model compounds, demonstrate how intramolecular and intermolecular hydrogen bonds influence molecular conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
The reactivity of pyridine derivatives towards various chemical reactions is an area of considerable interest. For instance, reactions of pyridine 1-oxides with 1-adamantanethiol in acetic anhydride demonstrate substitutions at different positions on the ring, influenced by the substituents present, showcasing the versatility and reactivity of such compounds (Supaluk Prachayasittikul, G. Doss, & L. Bauer, 1991).
Physical Properties Analysis
Physical properties such as crystalline structure, solubility, and thermal stability are critical for understanding the behavior of chemical compounds under different conditions. The detailed study of 3-hydroxy-2-methyl-4-pyridinones reveals insights into their crystal structures, solubility, and hydrogen bonding patterns (W. Nelson, T. Karpishin, S. Rettig, & C. Orvig, 1988).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. The study on the synthesis and reactions of functionalized 4H-Pyrano(3,2-c)pyridines provides valuable information on the chemical behavior of these compounds (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).
科学的研究の応用
-
Pharmaceutical Research
- This compound is an impurity of Lansoprazole . Lansoprazole is a gastric proton pump inhibitor and an antiulcerative . It may limit the severity of tuberculosis .
- The outcomes of these applications could potentially include the development of more effective treatments for conditions such as ulcers and tuberculosis .
-
Chemical Synthesis
-
Material Science
-
Environmental Science
-
Biochemistry
-
Safety and Hazard Assessment
特性
IUPAC Name |
[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7-9(5-17-8(2)16)15-4-3-10(7)18-6-11(12,13)14/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSNFCKBKKCQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166615 | |
| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
CAS RN |
112525-75-4 | |
| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112525-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


